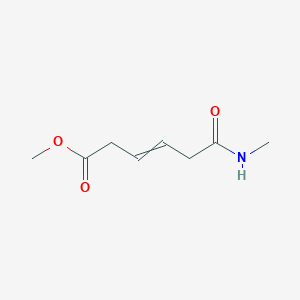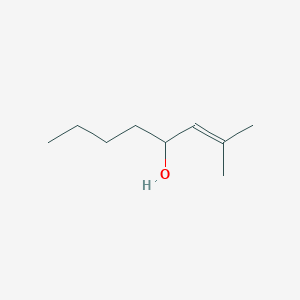
Phosphorothioic acid, O-(1,6-dihydro-5-ethoxy-1-methyl-6-oxo-4-pyridazinyl) O-ethyl O-(1-methylethyl) ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphorothioic acid, O-(1,6-dihydro-5-ethoxy-1-methyl-6-oxo-4-pyridazinyl) O-ethyl O-(1-methylethyl) ester is a complex organophosphorus compound It is characterized by the presence of a phosphorothioate group, which is a phosphorus atom bonded to sulfur and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphorothioic acid, O-(1,6-dihydro-5-ethoxy-1-methyl-6-oxo-4-pyridazinyl) O-ethyl O-(1-methylethyl) ester typically involves the reaction of a pyridazinone derivative with a phosphorothioate reagent. The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for commercial use.
Chemical Reactions Analysis
Types of Reactions
Phosphorothioic acid, O-(1,6-dihydro-5-ethoxy-1-methyl-6-oxo-4-pyridazinyl) O-ethyl O-(1-methylethyl) ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the phosphorothioate group to a phosphine oxide.
Substitution: The ester groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. The reactions typically require specific solvents and temperatures to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of ester derivatives.
Scientific Research Applications
Phosphorothioic acid, O-(1,6-dihydro-5-ethoxy-1-methyl-6-oxo-4-pyridazinyl) O-ethyl O-(1-methylethyl) ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.
Biology: The compound can be used in studies involving enzyme inhibition and protein phosphorylation.
Industry: The compound is used in the production of pesticides and herbicides due to its ability to inhibit certain biological processes in pests.
Mechanism of Action
The mechanism of action of phosphorothioic acid, O-(1,6-dihydro-5-ethoxy-1-methyl-6-oxo-4-pyridazinyl) O-ethyl O-(1-methylethyl) ester involves its interaction with molecular targets such as enzymes. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. This inhibition can disrupt various biochemical pathways, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- Phosphorothioic acid, O-(1,6-dihydro-6-oxo-1-phenyl-3-pyridazinyl) O,O-diethyl ester
- Phosphorothioic acid, O-(6-ethoxy-2-ethyl-4-pyrimidinyl) O,O-dimethyl ester
- Phosphorothioic acid, O,O-bis(1,6-dihydro-5-methoxy-1-methyl-6-oxo-4-pyridazinyl) O-(1-methylethyl) ester
Uniqueness
Phosphorothioic acid, O-(1,6-dihydro-5-ethoxy-1-methyl-6-oxo-4-pyridazinyl) O-ethyl O-(1-methylethyl) ester is unique due to its specific structural features, such as the ethoxy and isopropyl ester groups. These groups can influence the compound’s reactivity and biological activity, making it distinct from other similar compounds.
Properties
CAS No. |
72306-01-5 |
|---|---|
Molecular Formula |
C12H21N2O5PS |
Molecular Weight |
336.35 g/mol |
IUPAC Name |
4-ethoxy-5-[ethoxy(propan-2-yloxy)phosphinothioyl]oxy-2-methylpyridazin-3-one |
InChI |
InChI=1S/C12H21N2O5PS/c1-6-16-11-10(8-13-14(5)12(11)15)19-20(21,17-7-2)18-9(3)4/h8-9H,6-7H2,1-5H3 |
InChI Key |
PGRLFGJHQKKFEE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=NN(C1=O)C)OP(=S)(OCC)OC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


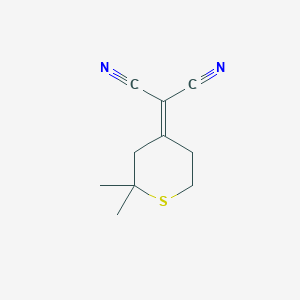
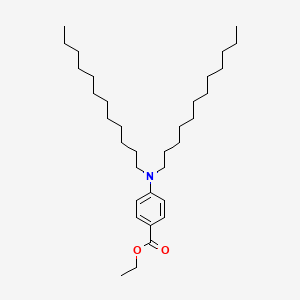
oxophosphanium](/img/structure/B14473122.png)
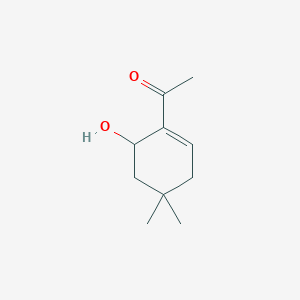
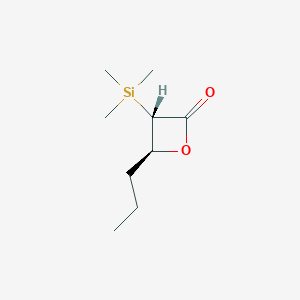

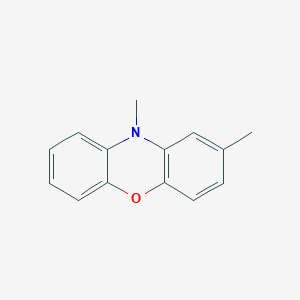
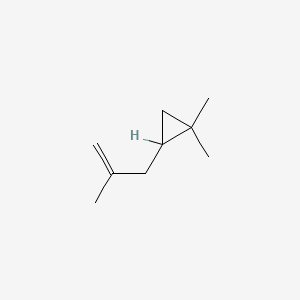

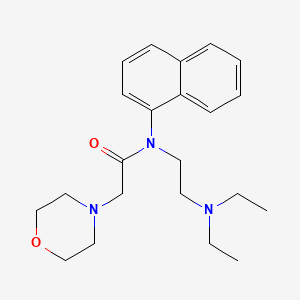
![1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-[(E)-2-phenylethenyl]pyrimidine-2,4-dione](/img/structure/B14473169.png)
